molecular formula C9H21NO4P- B14284866 2-Aminoethyl heptyl phosphate CAS No. 138878-16-7

2-Aminoethyl heptyl phosphate

Cat. No.: B14284866
CAS No.: 138878-16-7
M. Wt: 238.24 g/mol
InChI Key: FNMGQOGQVNSWRG-UHFFFAOYSA-M
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Description

2-Aminoethyl heptyl phosphate is an organic compound that belongs to the class of phosphoric acid esters It is characterized by the presence of an aminoethyl group and a heptyl chain attached to a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl heptyl phosphate typically involves the reaction of 2-aminoethanol with heptyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, 2-aminoethanol and heptyl phosphate, are mixed in a reactor, and the reaction is carried out under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl heptyl phosphate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The phosphate group can be reduced under specific conditions.

    Substitution: The aminoethyl group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield oxides, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-Aminoethyl heptyl phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Aminoethyl heptyl phosphate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl dihydrogen phosphate: Similar structure but lacks the heptyl chain.

    Diethyl (2-aminoethyl)phosphonate: Contains diethyl groups instead of the heptyl chain.

Uniqueness

2-Aminoethyl heptyl phosphate is unique due to the presence of the heptyl chain, which imparts distinct physicochemical properties and potential applications. The heptyl chain can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it distinct from other similar compounds.

Properties

CAS No.

138878-16-7

Molecular Formula

C9H21NO4P-

Molecular Weight

238.24 g/mol

IUPAC Name

2-aminoethyl heptyl phosphate

InChI

InChI=1S/C9H22NO4P/c1-2-3-4-5-6-8-13-15(11,12)14-9-7-10/h2-10H2,1H3,(H,11,12)/p-1

InChI Key

FNMGQOGQVNSWRG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCOP(=O)([O-])OCCN

Origin of Product

United States

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